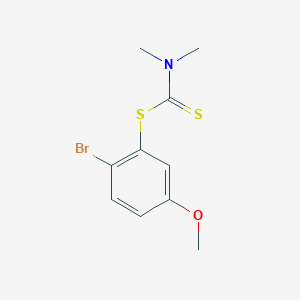
(2-bromo-5-methoxyphenyl) N,N-dimethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-bromo-5-methoxyphenyl) N,N-dimethylcarbamodithioate is an organic compound that belongs to the class of carbamodithioates. This compound is characterized by the presence of a bromo group at the second position and a methoxy group at the fifth position on the phenyl ring, along with a dimethylcarbamodithioate moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-5-methoxyphenyl) N,N-dimethylcarbamodithioate typically involves the reaction of 2-bromo-5-methoxyaniline with carbon disulfide and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
(2-bromo-5-methoxyphenyl) N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
科学的研究の応用
(2-bromo-5-methoxyphenyl) N,N-dimethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamodithioate moieties into molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (2-bromo-5-methoxyphenyl) N,N-dimethylcarbamodithioate involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The bromo and methoxy groups on the phenyl ring, along with the carbamodithioate moiety, contribute to its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
N-(2-bromo-5-methoxyphenyl)acetamide: Similar structure with an acetamide group instead of a carbamodithioate moiety.
2-bromo-5-methoxy-N,N-dimethylbenzylamine: Similar structure with a benzylamine group instead of a carbamodithioate moiety.
2-bromo-4,5-dimethylphenyl N-(4-chloro-2-methylphenyl)carbamate: Similar structure with a carbamate group instead of a carbamodithioate moiety.
Uniqueness
(2-bromo-5-methoxyphenyl) N,N-dimethylcarbamodithioate is unique due to the presence of the carbamodithioate moiety, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific chemical reactions and interact with molecular targets in a unique manner compared to other similar compounds.
特性
分子式 |
C10H12BrNOS2 |
|---|---|
分子量 |
306.2 g/mol |
IUPAC名 |
(2-bromo-5-methoxyphenyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H12BrNOS2/c1-12(2)10(14)15-9-6-7(13-3)4-5-8(9)11/h4-6H,1-3H3 |
InChIキー |
CHDKSSUVDCOEPC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)SC1=C(C=CC(=C1)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


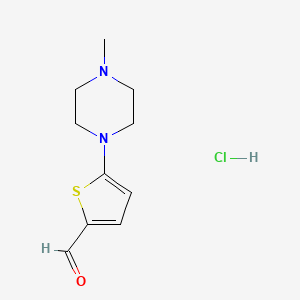

![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)

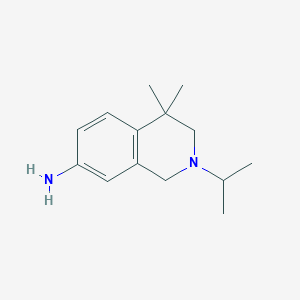

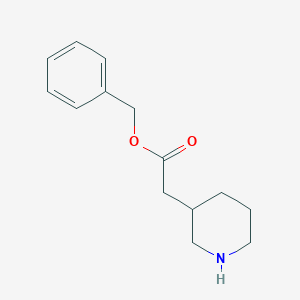
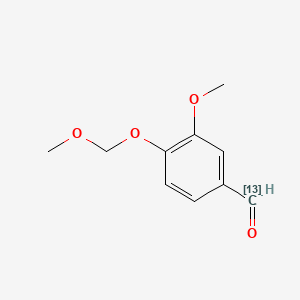
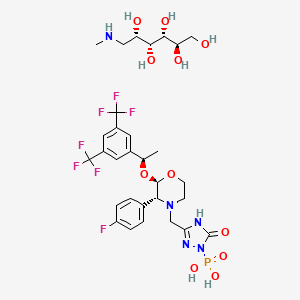
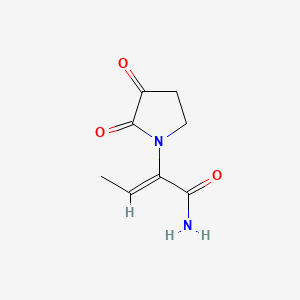
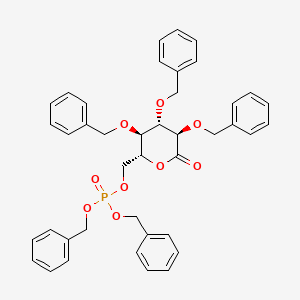
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
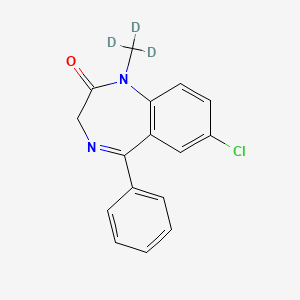
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
